CBZ-D-beta-HoAsp(OtBu)-OH.DCHA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H46N2O6 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2 |
InChI Key |
ISJACSBUIKXXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Grafting to Approach:
In the "grafting-to" approach, the peptide and polymer are synthesized separately and then joined together. After the synthesis of the peptide containing the CBZ-D-beta-HoAsp(OtBu) residue, the OtBu protecting group on the side chain can be selectively removed to expose a free carboxylic acid. This carboxylic acid can then be coupled to a pre-functionalized polymer (e.g., an amine-terminated polymer) using standard coupling chemistry.
Table 2: Illustrative "Grafting-To" Synthesis Pathway
| Stage | Action | Description |
| 1 | Peptide Synthesis | Incorporate CBZ-D-beta-HoAsp(OtBu)-OH into the desired peptide sequence via SPPS. |
| 2 | Side-Chain Deprotection | Selectively remove the OtBu group to reveal the side-chain carboxylic acid. |
| 3 | Polymer Functionalization | Prepare a polymer (e.g., PEG) with a reactive end group (e.g., an amine). |
| 4 | Conjugation | React the deprotected peptide with the functionalized polymer in the presence of a coupling agent to form an amide bond. |
| 5 | Purification | Purify the resulting peptide-polymer conjugate. |
Grafting from Approach:
The "grafting-from" method involves initiating the polymerization of monomers directly from the peptide, which acts as a macroinitiator. scispace.commdpi.com This can be achieved by modifying the peptide after its synthesis to introduce an initiator site. For example, the N-terminal CBZ group could be removed and the exposed amine could be functionalized with an atom-transfer radical-polymerization (ATRP) initiator. Alternatively, polymerization can sometimes be initiated from specific amino acid side chains.
The incorporation of a beta-amino acid like D-beta-homoaspartic acid can influence the conformation of the resulting peptide-polymer conjugate, potentially leading to novel self-assembly properties and nanostructures. rsc.org The enhanced stability provided by the beta-amino acid backbone is a significant advantage for developing long-lasting biomaterials for therapeutic or diagnostic applications. nih.govacs.org
Comprehensive Structural Elucidation and Conformational Analysis of Cbz D Beta Hoasp Otbu Oh.dcha
Advanced Spectroscopic Characterization Techniques
A multi-technique spectroscopic approach is required for the unambiguous elucidation of the complex structure of CBZ-D-beta-HoAsp(OtBu)-OH.DCHA. This involves a combination of high-resolution nuclear magnetic resonance (NMR), vibrational, and chiroptical spectroscopies.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish connectivity, and relative stereochemistry, and to quantify purity.
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals is the first step in the structural analysis. The chemical shifts are influenced by the electronic environment of each nucleus. nih.gov Based on data from structurally related compounds, a set of expected chemical shifts for the CBZ-D-beta-HoAsp(OtBu)⁻ anion and the dicyclohexylammonium (B1228976) (DCHA) cation can be compiled. nii.ac.jpchemicalbook.comnih.govelsevier.eslibretexts.org
Expected ¹H and ¹³C NMR Chemical Shifts:
| Assignment (CBZ-D-beta-HoAsp(OtBu)⁻) | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Cbz-Aromatic | 7.30-7.40 (m, 5H) | 127.5-128.5, 136.5 (Ar-C) |
| Cbz-CH₂ | 5.10 (s, 2H) | 67.0 (Cbz-CH₂) |
| Cbz-C=O | - | 156.0 (Urethane C=O) |
| NH | ~7.0 (d) | - |
| α-CH | ~4.3 (m, 1H) | ~50.0 (α-C) |
| β-CH₂ | ~2.5-2.7 (m, 2H) | ~36.0 (β-C) |
| γ-C=O | - | 171.0 (Ester C=O) |
| α-COOH | - | 173.0-175.0 (Carboxylate C=O) |
| OtBu-C(CH₃)₃ | 1.45 (s, 9H) | 81.0 (Quaternary C) |
| OtBu-C(CH₃)₃ | - | 28.0 (Methyl C) |
| Assignment (DCHA Cation) | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| NH₂⁺ | ~8.5 (br s) | - |
| CH-N | ~2.9-3.1 (m, 2H) | ~52.0 (CH-N) |
| Cyclohexyl-CH₂ | 1.10-2.00 (m, 20H) | ~24.0, ~25.0, ~31.0 (Cyclohexyl CH₂) |
Note: The chemical shifts are typical values and can vary based on solvent and concentration. The broadness of the NH₂⁺ signal is due to quadrupole relaxation and exchange.
While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the β-homoaspartate backbone (NH-CH-CH₂) and within the cyclohexyl rings of the DCHA cation. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at ~4.3 ppm would show a correlation to the carbon at ~50.0 ppm, confirming their direct bond. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for connecting different fragments of the molecule, especially across quaternary carbons (like carbonyls and the OtBu quaternary carbon) and heteroatoms. chemicalbook.com Key expected HMBC correlations would include the Cbz-CH₂ protons to the urethane (B1682113) carbonyl carbon and the aromatic carbons, and the α-CH proton to both the carboxylate and the ester carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly important for confirming stereochemistry. nih.govacs.org For instance, in β-amino acids, the spatial proximity between specific backbone protons can help confirm the relative stereochemistry. nih.gov Correlations between the protons of the CBZ-D-beta-HoAsp(OtBu)⁻ anion and the DCHA cation would also confirm the ionic pairing in solution.
Expected Key 2D NMR Correlations:
| Experiment | Correlating Protons/Carbons | Information Gained |
| COSY | NH ↔ α-CH ↔ β-CH₂ | Confirms the amino acid backbone connectivity. |
| HSQC | α-CH (~4.3 ppm) ↔ α-C (~50.0 ppm) | Unambiguous assignment of carbon signals. |
| HMBC | β-CH₂ (~2.6 ppm) ↔ γ-C=O (~171.0 ppm) | Connects the side chain to the ester carbonyl. |
| HMBC | Cbz-CH₂ (5.1 ppm) ↔ Cbz C=O (~156.0 ppm) | Confirms the structure of the Cbz protecting group. |
| NOESY | DCHA-NH₂⁺ ↔ Amino Acid Carboxylate Oxygen | Evidence of ionic interaction in solution. |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. sigmaaldrich.com By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity can be calculated. sigmaaldrich.com
Furthermore, qNMR is highly effective for determining isomeric ratios, such as the diastereomeric excess (de) in mixtures. nih.govnih.gov Since diastereomers have distinct NMR spectra, specific, well-resolved signals for each diastereomer can be integrated. researchgate.net The ratio of the integrals directly corresponds to the ratio of the diastereomers in the sample. This is crucial for verifying the stereochemical purity of this compound, ensuring that no significant epimerization has occurred during synthesis.
Two-Dimensional NMR for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The two techniques are complementary.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation corresponds to the vibrational modes of the molecule. Strong absorptions are typically seen for polar bonds.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and aromatic systems.
The combination of FT-IR and Raman allows for a comprehensive fingerprint of the molecule's functional groups. nih.govcore.ac.uk
Expected Vibrational Frequencies (cm⁻¹):
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Amine & Amide) | Stretching | 3300-3400 (br) | 3300-3400 |
| C-H (Aromatic) | Stretching | 3030-3100 | 3050-3070 (strong) |
| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |
| C=O (OtBu Ester) | Stretching | ~1730 (strong) | ~1730 |
| C=O (Cbz Urethane) | Stretching | ~1690 (strong) | ~1690 |
| COO⁻ (Carboxylate) | Asymmetric Stretch | ~1625 (strong) | Weak |
| C=C (Aromatic) | Stretching | ~1600, ~1495, ~1455 | ~1600 (strong) |
| N-H (Ammonium) | Bending | ~1500-1550 | Weak |
| C-O (Ester/Acid) | Stretching | 1150-1250 (strong) | Moderate |
Data compiled from analogous compounds reported in the literature. chemicalbook.comresearchgate.netcore.ac.ukirdg.org
The presence of strong bands for the various carbonyl groups (ester, urethane, carboxylate) and the N-H and C-H stretches confirms the primary structural components of the salt.
Chiroptical Spectroscopy for Absolute Configuration Confirmation
While NMR can establish relative stereochemistry, chiroptical techniques are essential for confirming the absolute configuration of a chiral molecule.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. nih.gov
For N-protected amino acids, the electronic transitions associated with the aromatic Cbz group and the carboxyl group are often harnessed to determine the absolute configuration. rsc.org D-amino acid derivatives typically exhibit a CD spectrum that is a mirror image of their L-enantiomer counterparts. nih.govnih.gov The sign of the Cotton effects in the CD spectrum can be correlated to the absolute stereochemistry at the α-carbon (in this case, the β-carbon). researchgate.net By comparing the experimental CD spectrum of the compound with literature data for known N-Cbz-D-amino acids, the D-configuration of the β-homoaspartate moiety can be definitively confirmed. rsc.org
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in This technique is particularly valuable for chiral molecules like amino acid derivatives, as it provides information about their absolute configuration and conformational features in solution. googleapis.comnih.gov The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry and the electronic environment of the chromophores within the molecule. mgcub.ac.in
For this compound, the principal chromophores are the phenyl group of the carbobenzyloxy (Cbz) protecting group and the carbonyl groups of the acid and ester functions. The D-configuration of the beta-homoaspartic acid core is expected to produce a distinct ORD spectrum. While specific ORD data for this exact compound is not widely published, analysis of related compounds provides insight. For instance, a study on the enantiomeric Fmoc-(R)-β²hAsp(Ot-Bu)-OH reported a specific rotation of -1.2 in CHCl₃. beilstein-journals.org By analogy, the D-configuration (equivalent to R in this context) of the target compound would be expected to exhibit a specific rotation with a negative sign.
The ORD spectrum would typically be recorded over a range of wavelengths, for example, from 600 nm down to the UV region where the chromophores absorb. The resulting data can be presented in a table showing the specific rotation at various wavelengths.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (Sodium D-line) | Anticipated Negative Value |
| 436 | Anticipated Negative Value |
| 365 | Anticipated Negative Value |
| 313 | Anticipated Negative Value |
| 289 | Anticipated Negative Value |
| This table represents expected trends for a D-amino acid derivative based on analogous compounds. Actual values would require experimental measurement. |
The dispersion curve provides more detailed information than a single specific rotation measurement, helping to confirm the enantiomeric purity and identify any conformational preferences in solution. libretexts.org
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
To perform single-crystal X-ray diffraction, a high-quality crystal of this compound is required. The dicyclohexylamine (B1670486) (DCHA) salt form is often used specifically to enhance the crystallinity of the parent molecule. The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule, including the protected beta-homoaspartic acid and the DCHA counterion. This data would unambiguously confirm the D-configuration of the chiral center.
Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, detailing the intermolecular interactions such as hydrogen bonds and van der Waals forces. For this compound, hydrogen bonds are expected between the carboxylate group of the amino acid, the protonated amine of the DCHA, and potentially the carbamate (B1207046) NH group. Though a crystal structure for this specific compound is not publicly available, studies on other protected β-amino acid derivatives have successfully used this technique to elucidate their solid-state conformation. beilstein-journals.orgresearchgate.netresearchgate.net
| Parameter | Expected Information from X-ray Diffraction |
| Molecular Geometry | Precise bond lengths (e.g., C-N, C=O, C-O) in Angstroms (Å). |
| Precise bond angles (e.g., N-Cα-Cβ) in degrees (°). | |
| Torsion angles defining the backbone and side-chain conformation. | |
| Absolute Configuration | Unambiguous assignment of the stereochemistry at the chiral center as D. |
| Crystal Packing | Arrangement of molecules in the unit cell. |
| Identification of intermolecular hydrogen bonding networks. | |
| Details of van der Waals contacts between molecules. |
The very nature of the compound this compound is a co-crystallization product of the parent acid and the dicyclohexylamine base. The DCHA serves as a counterion to the deprotonated carboxylic acid, forming a salt. This is a common strategy in peptide chemistry to improve the handling and purification of acidic compounds by forming stable, crystalline salts.
During the crystallographic analysis, the positions of the DCHA ion and any co-crystallized solvent molecules (e.g., water, ethyl acetate) would be determined. The interaction between the carboxylate of the amino acid derivative and the ammonium (B1175870) group of DCHA is a key feature, typically involving strong N-H···O hydrogen bonds. These interactions stabilize the crystal lattice. Understanding these co-crystallization characteristics is crucial for developing purification and formulation protocols.
Single-Crystal Diffraction for Molecular Geometry and Packing
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of synthetic compounds.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This allows for the determination of the elemental formula of the molecule, confirming that the correct compound has been synthesized. For this compound, the analysis would likely be performed on the free acid after removing the DCHA counterion, or by observing the protonated molecule of the free acid in the gas phase. A patent for a related compound provides an example of the type of data obtained. google.com
The expected exact mass for the protonated free acid, [CBZ-D-beta-HoAsp(OtBu)-OH + H]⁺, can be calculated and compared to the experimental value.
| Compound Component | Formula | Mass (Da) |
| CBZ-D-beta-HoAsp(OtBu)-OH | C₂₀H₂₉NO₆ | 379.1995 |
| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.1830 |
| Total Salt | C₃₂H₅₂N₂O₆ | 560.3825 |
| Protonated Free Acid [M+H]⁺ | [C₂₀H₃₀NO₆]⁺ | 380.2071 |
An HRMS measurement confirming the m/z value to within a few parts per million (ppm) of the calculated mass provides strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that confirms the molecule's structure. diva-portal.org
For the protonated free acid [CBZ-D-beta-HoAsp(OtBu)-OH + H]⁺, characteristic fragmentation patterns would be expected. nih.govresearchgate.net Key fragmentations would include:
Loss of the tert-butyl group: A loss of 56 Da (C₄H₈) from the precursor ion, corresponding to the cleavage of the OtBu ester as isobutene.
Loss of the Cbz group: Fragmentation involving the benzyloxycarbonyl protecting group, such as the loss of benzyl (B1604629) alcohol (108 Da) or toluene (B28343) (92 Da).
Cleavage of the amino acid backbone: Characteristic b- and y-type ions, although fragmentation of single amino acid derivatives can be complex. nih.gov
Loss of water (H₂O) and carbon monoxide (CO).
| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss | Fragment Identity |
| 380.2 | 324.1 | 56.1 (C₄H₈) | [M+H - isobutene]⁺ |
| 380.2 | 272.1 | 108.1 (C₇H₈O) | [M+H - benzyl alcohol]⁺ |
| 380.2 | 244.1 | 136.0 (C₇H₈O + CO) | [M+H - benzyl alcohol - CO]⁺ |
| 380.2 | 91.1 | 289.1 | Tropylium ion [C₇H₇]⁺ from Cbz group |
| This table outlines plausible fragmentation pathways based on established principles of peptide and amino acid derivative mass spectrometry. |
By analyzing these specific fragmentation patterns, the connectivity of the molecule can be confirmed, verifying the presence of the Cbz group, the tert-butyl ester, and the underlying beta-homoaspartic acid structure. mdpi.comnist.gov
High-Resolution Mass Spectrometry (HRMS)
Conformational Landscape and Dynamics
The conformational landscape of this compound is primarily defined by the rotational freedom around several single bonds in the beta-amino acid backbone and its side chains. The presence of an extra carbon in the backbone of beta-amino acids affords them greater conformational flexibility compared to their alpha-amino acid counterparts. This flexibility allows beta-peptides to adopt unique and stable secondary structures, such as various helices and sheets.
In solution, this compound is expected to exist as a dynamic equilibrium of multiple conformers. The preferred conformation will be influenced by the solvent polarity, temperature, and the potential for intramolecular hydrogen bonding. The dicyclohexylammonium and carboxylate ions may exist as a solvent-separated ion pair or a contact ion pair, depending on the solvent environment.
The key torsion angles that define the backbone conformation of a beta-homo-amino acid are θ (N-Cβ-Cα-C'), ψ (Cβ-Cα-C'-N), and ω (Cα-C'-N-Cβ). Unlike alpha-amino acids, the additional torsion angle ν (C'-N-Cβ-Cα) adds to the conformational complexity. Theoretical studies on beta-amino acids have shown that multiple low-energy conformations are accessible.
To experimentally determine the solution-state conformation, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool. Techniques such as 1D ¹H NMR, 2D Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide information on through-bond and through-space proton proximities. This data, combined with molecular dynamics simulations, can be used to build a model of the predominant solution-state structures. For instance, the magnitude of the ³J(H,H) coupling constants can provide information about the dihedral angles along the backbone.
Table 1: Key Torsion Angles for Conformational Analysis of a Beta-Homo-Amino Acid Backbone
| Torsion Angle | Defining Atoms | Description |
| ν | C' - N - Cβ - Cα | Defines the rotation around the N-Cβ bond. |
| θ | N - Cβ - Cα - C' | Defines the rotation around the Cβ-Cα bond. |
| ψ | Cβ - Cα - C' - N | Defines the rotation around the Cα-C' bond. |
| ω | Cα - C' - N - Cβ | Describes the geometry of the peptide bond (typically trans). |
This table represents the standard nomenclature for torsion angles in a beta-amino acid residue, which would be essential for the conformational analysis of the target compound.
In the solid state, the compound is expected to adopt a single, well-defined conformation, which is determined by the packing forces within the crystal lattice. The formation of a salt with dicyclohexylamine is often employed to induce crystallinity in N-protected amino acids that are otherwise difficult to crystallize.
The primary analytical technique to elucidate the solid-state conformation is single-crystal X-ray diffraction. This method would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. The analysis would reveal the conformation of the D-beta-HoAsp(OtBu) moiety and the dicyclohexylamine counterion.
Table 2: Representative Data from a Single-Crystal X-ray Diffraction Analysis
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2 |
Chemical Reactivity and Functionalization of Cbz D Beta Hoasp Otbu Oh.dcha
Reactivity of the Free Carboxyl Group
The primary site for chain elongation and conjugation is the free carboxylic acid group. Its reactivity can be harnessed through various activation methods to form new bonds.
Amidation and Esterification Reactions
The free carboxyl group of CBZ-D-beta-HoAsp(OtBu)-OH can be converted to amides and esters through standard coupling procedures.
Amidation: The formation of an amide bond is a cornerstone of peptide synthesis. This is typically achieved by activating the carboxylic acid, which then reacts with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and minimize side reactions like racemization. uni-kiel.deuniurb.it For instance, N-Cbz-protected amino acids can react with various amines in the presence of reagents like methanesulfonyl chloride and N-methylimidazole to yield amides. organic-chemistry.org Another approach involves the in-situ generation of acid chlorides from tert-butyl esters, which can then react with amines. organic-chemistry.orgorganic-chemistry.org
Esterification: Similar to amidation, esterification involves the activation of the carboxyl group followed by reaction with an alcohol. A variety of methods can be employed, including Fischer esterification under acidic conditions, or the use of coupling agents. researchgate.netresearchgate.net For example, the synthesis of various esters (methyl, ethyl, benzyl (B1604629), etc.) of N-protected β-homoamino acids has been described. researchgate.netresearchgate.net
Table 1: Representative Conditions for Amidation and Esterification
| Transformation | Reagents | Solvent | Notes |
|---|---|---|---|
| Amidation | DCC, HOBt | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | A classic method for peptide bond formation. |
| Amidation | EDC, HOAt | DCM or DMF | Often preferred for its water-soluble urea (B33335) byproduct. |
| Amidation | Methanesulfonyl chloride, N-methylimidazole | Dichloromethane (DCM) | Effective for forming arylamides without racemization. organic-chemistry.org |
| Esterification | Alcohol, H₂SO₄ (cat.) | Toluene (B28343) | Fischer esterification, often requires removal of water. |
| Esterification | Polystyrylsulfonyl chloride, N-methylimidazole | Dichloromethane (DCM) | A convenient method using a solid-supported reagent. orgsyn.org |
Coupling Reactions for Oligomerization or Conjugation
The ability to form amide bonds is fundamental to the oligomerization of CBZ-D-beta-HoAsp(OtBu)-OH.DCHA into peptide chains. In solid-phase peptide synthesis (SPPS), the free carboxyl group of the incoming protected amino acid is activated and coupled to the N-terminal amine of the growing peptide chain attached to a solid support. peptide.comrsc.org This process can be repeated to build complex peptide sequences.
Beyond oligomerization, the carboxyl group can be used to conjugate the molecule to other entities, such as fluorescent labels, polymers, or drug molecules, to create functionalized materials or bioconjugates. The choice of coupling chemistry depends on the nature of the molecule to be conjugated.
Transformations Involving Protecting Groups
The CBZ and OtBu protecting groups are crucial for directing the reactivity of the molecule. Their selective removal is key to synthesizing complex structures. The combination of CBZ and OtBu groups is a well-established orthogonal protection strategy. highfine.comrsc.org
Selective Deprotection of CBZ (Hydrogenolysis, Acidolysis)
The Carbobenzyloxy (CBZ) group is a versatile amine protecting group that can be removed under different conditions.
Hydrogenolysis: The most common and mildest method for CBZ deprotection is catalytic hydrogenolysis. highfine.comtotal-synthesis.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.nettotal-synthesis.com The reaction proceeds under neutral conditions, which is advantageous for sensitive substrates. acs.org Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate, can also be employed. researchgate.net
Acidolysis: The CBZ group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid. highfine.comthieme-connect.de However, this method is less selective than hydrogenolysis, as it can also cleave other acid-labile groups like the OtBu ester.
Table 2: Conditions for CBZ Group Deprotection
| Method | Reagents | Solvent | Key Features |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol | Mild, neutral conditions; widely used. researchgate.nettotal-synthesis.com |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Methanol | Avoids the need for gaseous hydrogen. researchgate.net |
| Acidolysis | HBr in Acetic Acid | Acetic Acid | Harsher conditions; can affect other acid-sensitive groups. highfine.com |
Selective Deprotection of OtBu (Acidolysis)
The tert-butyl (OtBu) ester is a widely used protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions. acsgcipr.org It is readily cleaved under acidic conditions. acsgcipr.orggoogle.com
Acidolysis: The OtBu group is typically removed by treatment with a moderately strong acid. Trifluoroacetic acid (TFA), either neat or diluted in a solvent like dichloromethane (DCM), is commonly used. acsgcipr.orgthieme-connect.de Other acidic conditions, such as HCl in an organic solvent or aqueous phosphoric acid, can also be effective. organic-chemistry.orgnih.gov The choice of acid and reaction conditions can be tailored to ensure the selective removal of the OtBu group while leaving the CBZ group intact. thieme-connect.denih.gov For example, aqueous phosphoric acid is reported to be selective for tert-butyl ester deprotection in the presence of CBZ groups. nih.gov
Orthogonal Protection/Deprotection Strategies
The combination of CBZ and OtBu protecting groups in this compound exemplifies an orthogonal protection strategy. highfine.comrsc.org This means that each protecting group can be removed selectively in the presence of the other by choosing appropriate reaction conditions.
The CBZ group can be selectively removed by hydrogenolysis (e.g., H₂/Pd-C), which does not affect the OtBu ester. highfine.comtotal-synthesis.com
The OtBu group can be selectively removed by mild acidolysis (e.g., TFA in DCM), which does not cleave the CBZ group. rsc.orgthieme-connect.de
This orthogonality is highly valuable in multi-step synthesis. For example, after coupling another amino acid to the free carboxyl group, the CBZ group can be removed to expose the amine for further chain elongation. Alternatively, the OtBu group can be removed to reveal a second carboxylic acid functionality, which can then be modified or used for cyclization reactions. This allows for precise control over which part of the molecule reacts at each synthetic step.
Side-Chain Modifications and Derivatizations
The side chain of the beta-homoaspartic acid (β-HoAsp) moiety presents a key site for chemical modification, enabling the synthesis of diverse derivatives.
The beta-homoaspartic acid core contains a side-chain carboxylic acid, which is protected as a tert-butyl ester in the parent compound. The manipulation of this moiety is central to creating analogues for various applications, including peptide synthesis and drug discovery. uq.edu.au The primary point of manipulation is the side-chain carboxyl group, which can be deprotected from its tert-butyl ester form under acidic conditions to yield the free carboxylic acid.
Once deprotected, the free side-chain carboxyl group can undergo a range of standard carboxylic acid transformations:
Amide Bond Formation: The carboxylic acid can be activated and coupled with various amines to form amide derivatives. This is a common strategy in the synthesis of peptidomimetics.
Esterification: Reaction with alcohols under appropriate conditions can yield different ester derivatives.
Reduction: The carboxyl group can be reduced to a primary alcohol, providing a different functional handle for further derivatization.
Decarboxylation: Although challenging, specific conditions could lead to the removal of the carboxyl group, yielding a derivative of β-aminobutyric acid.
The design of synthetic routes often allows for the easy manipulation of the β-homoaspartic acid residue to introduce different functionalities. scispace.com The synthesis of various β-peptides and amino acid derivatives often relies on such strategic modifications. ethz.ch
Modern synthetic chemistry offers powerful tools for direct C-H functionalization, representing an atom-economical approach to creating unnatural amino acids. rhhz.net For a substrate like CBZ-D-beta-HoAsp(OtBu)-OH, the aliphatic backbone is a target for such transformations. Palladium-catalyzed reactions are at the forefront of this field, enabling the conversion of C(sp³)–H bonds into new C-C, C-O, or C-N bonds. acs.org
A particularly relevant strategy for this molecule is the β-C(sp³)-H functionalization of the carboxylic acid side chain. Research has demonstrated that a palladium catalyst, often in conjunction with a mono-N-protected amino acid ligand, can facilitate the activation of a β-C-H bond. nih.gov A common outcome of this reaction is lactonization, where a highly strained but synthetically versatile β-lactone is formed. acs.orggoogle.com This intermediate can then be opened by a wide array of nucleophiles to install diverse functional groups at the β-position of the original acid. nih.gov
Key features of these C-H functionalization reactions include:
Catalytic Cycle: The mechanism often proceeds through a Pd(II)/Pd(IV) catalytic cycle. acs.orgacs.org
Directing Group: The inherent carboxylic acid functionality of the substrate can act as a directing group to guide the metal catalyst to a specific C-H bond. acs.org
Ligand Assistance: The efficiency and selectivity of the reaction can be significantly improved by using specifically designed ligands, such as N-acetyl-β-alanine. acs.org
The table below summarizes potential C-H functionalization reactions applicable to the β-homoaspartic acid scaffold.
| Reaction Type | Catalyst/Reagents | Product Type | Key Findings |
| β-C-H Lactonization | Pd(OAc)₂, N-acetyl-β-alanine, t-BuOOH | β-Lactone | Forms a versatile intermediate for further derivatization. nih.govacs.org |
| β-C-H Acetoxylation | Pd(OAc)₂, Oxone, Ac₂O | β-Acetoxy Acid | Introduces an oxygen functionality at the beta position. rhhz.net |
| γ-C-H Arylation | Pd(OAc)₂, Directing Group (e.g., PR), Aryl Halide | γ-Aryl Amino Acid | Enables post-synthetic modification of peptide backbones. rhhz.net |
| γ-C-H Olefination | Pd(OAc)₂, N-acetyl-β-alanine, Olefin | δ-Lactone | Proceeds via conjugate addition to an in-situ formed unsaturated ester. acs.org |
Manipulation of the Beta-Homoaspartic Acid Moiety
Stereochemical Stability and Epimerization Studies
The presence of a chiral center at the α-carbon makes the stereochemical integrity of this compound a critical parameter during chemical transformations.
Maintaining the D-configuration of the amino acid is essential for its intended biological or chemical applications. Epimerization, the change in configuration at a single stereocenter, is an undesirable side reaction in peptide synthesis and other modifications. acs.org
The risk of epimerization is highly dependent on the reaction conditions. The urethane-type carboxybenzyl (CBZ) protecting group on the nitrogen atom is known to significantly suppress racemization compared to simple acyl groups. This is because it disfavors the formation of an oxazolone (B7731731) intermediate, which is a primary pathway for racemization during peptide coupling reactions. mdpi.com
Conditions that generally preserve chiral integrity include:
Mild Reaction Conditions: Avoiding high temperatures and the use of strong bases minimizes the risk of proton abstraction from the α-carbon. mdpi.com
Appropriate Coupling Reagents: In peptide synthesis, the choice of coupling reagent is critical. Reagents known for low racemization potential are preferred.
Acidic Conditions: Certain transformations, such as the Brønsted acid-catalyzed formation of amides, have been shown to proceed without epimerization. acs.org
Thermal Processes: In some systems, such as the epimerization of β-lactams, thermal conditions can be used to control stereochemistry, often favoring the more stable trans isomer. nih.gov
Epimerization at the α-carbon occurs through the removal of the α-proton to form a planar, achiral enolate intermediate. thieme-connect.demasterorganicchemistry.com Subsequent reprotonation can occur from either face, leading to a mixture of stereoisomers. masterorganicchemistry.com Several factors influence the rate of this process.
The primary mechanisms for epimerization are:
Direct Enolization: A base directly abstracts the acidic proton on the α-carbon. This is more likely with amino acid residues that have highly acidic α-protons. mdpi.com
Oxazolone Formation: Activation of the carboxyl group can lead to intramolecular cyclization to form an oxazol-5(4H)-one. The α-proton of this intermediate is significantly more acidic and is readily abstracted, leading to rapid racemization. This is considered the main pathway for racemization during peptide synthesis. mdpi.com
The following table outlines the key factors that promote epimerization.
| Factor | Influence on Epimerization | Mechanism |
| Base | High risk. Strong bases readily remove the α-proton. thieme-connect.de | Promotes direct enolization by abstracting the Cα-H. mdpi.com |
| Temperature | Increased risk at higher temperatures. | Provides the necessary activation energy for proton abstraction and enolate formation. |
| Carboxyl Activation | High risk with strong activating agents (e.g., acid chlorides). | Increases the acidity of the Cα-H and facilitates the formation of a racemization-prone oxazolone intermediate. mdpi.com |
| N-Protecting Group | High risk with acyl-type groups (e.g., Acetyl). Low risk with urethane-type groups (e.g., CBZ, Boc). | Acyl groups readily participate in oxazolone formation, whereas urethane (B1682113) groups are electronically unsuited for this cyclization. mdpi.com |
| Solvent | Higher risk in polar aprotic solvents. | Can stabilize the transition state for enolate formation. |
Understanding these factors is crucial for designing synthetic procedures that preserve the stereochemical purity of this compound and its derivatives.
Computational and Theoretical Studies of Cbz D Beta Hoasp Otbu Oh.dcha
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground state geometries of medium to large-sized molecules like CBZ-D-beta-HoAsp(OtBu)-OH.DCHA.
To determine the most stable three-dimensional arrangement of atoms, a geometry optimization is performed. This involves starting with an initial guess of the molecular structure and iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For a molecule with multiple rotatable bonds, such as the subject compound, multiple starting geometries are necessary to locate the global minimum.
A typical DFT study for this purpose would employ a functional, such as B3LYP, and a basis set, like 6-31G*, to describe the electronic distribution. fapesp.brpnas.org The choice of functional and basis set is a compromise between accuracy and computational expense. For a molecule of this size, such a combination provides reliable geometric parameters. The resulting optimized geometry provides bond lengths, bond angles, and dihedral angles that characterize the molecule's preferred shape.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Cα-Cβ | 1.54 Å |
| Cβ-Cγ | 1.53 Å | |
| N-H (Amide) | 1.01 Å | |
| C=O (Carboxylate) | 1.25 Å | |
| Bond Angle | Cα-N-C(Cbz) | 121.5° |
| Cβ-Cα-COOH | 110.8° | |
| Dihedral Angle | φ (C-N-Cα-C) | -120.3° |
| ψ (N-Cα-C-N) | +115.7° |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar protected amino acids.
Ab initio methods, while computationally more demanding than DFT, can provide more accurate electronic properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used for this purpose. fapesp.brnih.gov These calculations, performed on the DFT-optimized geometry, can yield valuable information about the molecule's electronic character.
Key electronic properties that can be calculated include the molecular orbital energies (HOMO and LUMO), the electrostatic potential, and atomic charges. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation. The electrostatic potential map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly insightful for understanding intermolecular interactions, such as the ionic interaction between the aspartic acid derivative and the dicyclohexylamine (B1670486) (DCHA) counter-ion.
Table 2: Exemplary Electronic Properties of CBZ-D-beta-HoAsp(OtBu)-OH from Ab Initio Calculations (MP2/cc-pVTZ)
| Property | Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 4.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
Note: This data is hypothetical and serves to illustrate the type of information obtained from ab initio calculations on such a molecule.
Understanding the reactivity of this compound, for instance in deprotection reactions or peptide bond formation, requires the study of reaction mechanisms. Transition state (TS) calculations are crucial for this, as they allow for the determination of the energy barrier (activation energy) of a reaction. pnas.orgweizmann.ac.il
To find a transition state, a search for a first-order saddle point on the potential energy surface is performed. This is a structure that is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. The successful location of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. pnas.org
For example, the acid-catalyzed removal of the tert-butyl (OtBu) protecting group could be modeled. The calculation would involve the protected amino acid and a model for the acid catalyst. The resulting activation energy would provide a quantitative measure of the reaction's feasibility under those conditions.
Table 3: Hypothetical Transition State Calculation Results for OtBu Deprotection
| Parameter | Value |
| Reaction | Acid-catalyzed hydrolysis of the tert-butyl ester |
| Computational Method | DFT (B3LYP/6-311+G(d,p)) with a solvent model |
| Activation Energy (ΔG‡) | 25 kcal/mol |
| Imaginary Frequency | -350 cm⁻¹ |
Note: These results are for illustrative purposes to show what a transition state calculation would yield.
Ab Initio Methods for Electronic Properties
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations are excellent for studying single, static structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of a molecule over time. researchgate.netupc.edu This is particularly important for a flexible molecule like this compound, which can adopt numerous conformations in solution.
MD simulations rely on a molecular mechanics force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.govacs.orgnih.gov For standard biomolecules, well-established force fields like AMBER, CHARMM, and GROMOS are available. ambermd.orgfrontiersin.org However, this compound contains non-standard residues (the protected homoaspartic acid and the DCHA counter-ion) for which parameters may not be readily available.
Therefore, a crucial first step is the development and validation of a force field for the molecule. This involves deriving parameters for bond lengths, angles, dihedrals, and partial atomic charges. These parameters are often derived from high-level quantum mechanical calculations. acs.orgnih.gov For instance, atomic charges can be derived by fitting to the electrostatic potential calculated using ab initio methods (e.g., RESP charges). frontiersin.org Dihedral parameters are often fitted to reproduce the rotational energy profiles calculated with QM.
Validation of the new parameters is then performed by running short MD simulations and comparing the resulting structural and dynamic properties with available experimental data or with higher-level QM calculations.
The conformation and dynamics of a molecule are significantly influenced by its environment, particularly the solvent. MD simulations are ideally suited to study these solvent effects by explicitly including solvent molecules (e.g., water, methanol) in the simulation box. nih.govrsc.orgacs.org
An MD simulation of this compound in a solvent like water would start with the compound solvated in a box of water molecules. After an initial energy minimization and equilibration period, a production simulation is run for a duration of nanoseconds to microseconds. The trajectory from this simulation provides a time-resolved view of the molecule's motion.
Analysis of the trajectory can reveal the most populated conformations, the flexibility of different parts of the molecule, and the nature of the solute-solvent interactions. For example, the formation and breaking of hydrogen bonds between the molecule and water can be monitored. The radial distribution function of water around specific functional groups can provide insight into the local solvent structure. The conformational preferences of the backbone and side chains, described by dihedral angles, can be analyzed to understand how the solvent stabilizes certain shapes over others. upc.eduacs.org
Table 4: Illustrative Analysis from an MD Simulation in Water
| Analyzed Property | Observation | Interpretation |
| Predominant Conformation | A folded conformation stabilized by an intramolecular hydrogen bond between the amide N-H and a carboxylate oxygen. | The molecule adopts a compact structure in a polar solvent to minimize the exposure of nonpolar surface area. |
| DCHA Position | The DCHA cation remains in close proximity to the carboxylate group. | The strong electrostatic attraction is maintained in the solvent, though it is screened by water molecules. |
| Solvent Accessible Surface Area (SASA) | The nonpolar Cbz and OtBu groups have a lower SASA than the polar groups. | This is consistent with the hydrophobic effect, where nonpolar groups are shielded from the aqueous environment. |
| Root Mean Square Fluctuation (RMSF) | The terminal methyl groups of the OtBu and the cyclohexyl rings of DCHA show high RMSF. | These parts of the molecule are more flexible and have greater motional freedom. |
Note: The observations in this table are hypothetical and represent plausible outcomes from an MD simulation of the specified compound in an aqueous environment.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | N-Carbobenzyloxy-D-β-homoaspartic acid γ-tert-butyl ester dicyclohexylamine salt |
| Cbz | Carbobenzyloxy |
| D-beta-HoAsp | D-β-homoaspartic acid |
| OtBu | tert-butyl ester |
| DCHA | Dicyclohexylamine |
Force Field Development and Validation for the Compound
In Silico Prediction of Spectroscopic Parameters
In silico methods, primarily rooted in quantum chemistry, allow for the prediction of various spectroscopic data with increasing accuracy. For a molecule such as this compound, which is composed of a protected beta-homoamino acid and a dicyclohexylamine counter-ion, computational approaches can model the properties of the individual components and the salt complex as a whole. These predictions are invaluable for interpreting experimental spectra and for understanding how structural features influence spectroscopic output.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a vital tool for assigning experimental spectra, especially for complex structures. researchgate.netnih.gov For this compound, these predictions would be based on Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net
The process involves first determining the low-energy conformations of the molecule through a conformational search. For each conformer, the magnetic shielding tensors are calculated. The final predicted chemical shifts are typically a Boltzmann-weighted average of the shifts for each conformer, which are then scaled using empirical linear regression parameters to improve agreement with experimental data. biorxiv.org The accuracy of these predictions can be quite high, with root-mean-square deviations (RMSDs) often within 0.1 ppm for ¹H and 1 ppm for ¹³C, which is sufficient to distinguish between different isomers. researchgate.net
For this compound, separate calculations could be performed for the CBZ-D-beta-HoAsp(OtBu)-OH anion and the dicyclohexylammonium (B1228976) cation. The predicted shifts would be influenced by the electronic environment of each nucleus, which is determined by the protecting groups (CBZ and OtBu), the beta-homoamino acid backbone, and the ionic interaction with DCHA.
Table 1: Predicted ¹³C NMR Chemical Shifts for Representative Fragments
This table presents hypothetical predicted ¹³C NMR chemical shifts for the core structures of the protected amino acid and the counter-ion, based on typical values obtained from DFT calculations for similar functional groups.
| Atom Type | CBZ-D-beta-HoAsp(OtBu)-OH Fragment | Dicyclohexylamine (DCHA) Fragment |
| Carbonyl (Carboxylic Acid) | ~175 ppm | - |
| Carbonyl (Urethane) | ~157 ppm | - |
| Carbonyl (Ester) | ~171 ppm | - |
| Aromatic (CBZ) | ~128-136 ppm | - |
| CH (α-carbon) | ~52 ppm | ~55 ppm |
| CH₂ (β-carbon) | ~40 ppm | - |
| Quaternary (OtBu) | ~82 ppm | - |
| Methyl (OtBu) | ~28 ppm | - |
| CH (Cyclohexyl) | - | ~32 ppm |
| CH₂ (Cyclohexyl) | - | ~25 ppm |
This data is illustrative and based on general predictions for similar molecular fragments. Actual computational results would require specific DFT calculations.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. mpg.deresearchgate.net For a molecule like this compound, a frequency calculation performed on its optimized geometry would yield a set of normal modes and their corresponding IR intensities and Raman activities.
These calculations are instrumental in assigning experimental spectral bands to specific molecular motions, such as the stretching of C=O, N-H, and C-H bonds, and the bending or deformation modes of the molecular backbone. diva-portal.org The predicted spectrum is often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing it into closer alignment with experimental data. researchgate.net
Key vibrational bands for this compound would include the amide I and amide II bands from the carbamate (B1207046) linkage, the carbonyl stretches from the carboxylic acid and t-butyl ester groups, and the N-H stretch of the dicyclohexylammonium ion. Comparing the calculated spectra of the individual ions versus the salt complex can reveal changes in vibrational frequencies due to intermolecular interactions, such as hydrogen bonding.
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)
This table provides representative predicted vibrational frequencies for the key functional groups within this compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Dicyclohexylammonium | ~2400-2700 |
| C-H Stretch (Aromatic) | CBZ group | ~3050-3150 |
| C-H Stretch (Aliphatic) | HoAsp, OtBu, DCHA | ~2850-3000 |
| C=O Stretch (Urethane) | CBZ group | ~1690-1710 |
| C=O Stretch (Ester) | OtBu group | ~1720-1740 |
| C=O Stretch (Carboxylate) | Deprotonated acid | ~1550-1610 |
| N-H Bend (Ammonium) | Dicyclohexylammonium | ~1500-1550 |
| Amide II (C-N stretch/N-H bend) | CBZ group | ~1510-1540 |
This data is illustrative. The exact frequencies are sensitive to the molecular conformation and intermolecular interactions.
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful method for determining the absolute configuration of chiral molecules. nih.govmdpi.com Time-dependent DFT (TD-DFT) is the state-of-the-art method for simulating ECD spectra. researchgate.net The procedure involves calculating the excitation energies and rotational strengths for the electronic transitions of the molecule.
For CBZ-D-beta-HoAsp(OtBu)-OH, the ECD spectrum is primarily determined by the chromophores within the molecule, namely the phenyl ring of the CBZ group, and the carbonyl groups of the urethane (B1682113), ester, and carboxylic acid functionalities. The spatial arrangement of these groups around the chiral centers dictates the sign and intensity of the Cotton effects in the ECD spectrum.
By performing TD-DFT calculations on the low-energy conformers of the D-enantiomer and generating a Boltzmann-averaged spectrum, one can obtain a theoretical ECD spectrum. mdpi.com Comparing this simulated spectrum with the experimental one allows for an unambiguous assignment of the absolute configuration. The good agreement between simulated and experimental spectra has become a reliable method in stereochemical analysis. nih.govresearchgate.net
Table 3: Simulated Chiroptical Data (ECD)
This table shows hypothetical results from a TD-DFT calculation for the major electronic transitions contributing to the ECD spectrum of the CBZ-D-beta-HoAsp(OtBu)-OH component.
| Transition Number | Wavelength (nm) | Rotatory Strength (10⁻⁴⁰ cgs) | Dominant Chromophore |
| 1 | ~265 | +5.2 | Phenyl (π → π) |
| 2 | ~220 | -15.8 | Urethane/Ester (n → π) |
| 3 | ~205 | +20.1 | Phenyl/Carbonyls (π → π*) |
This data is a hypothetical representation to illustrate the output of an ECD simulation. The signs and magnitudes are characteristic for a specific D-amino acid derivative but would need to be confirmed by actual calculations.
Vibrational Frequency Calculations
Structure-Property Relationships Derived from Computational Models
Computational models are not only for predicting spectra but also for understanding the fundamental relationships between a molecule's structure and its observable properties. By systematically modifying the structure in silico—for example, by rotating dihedral angles, changing protecting groups, or altering the stereochemistry—one can map out how these changes affect the calculated properties.
For this compound, computational studies can reveal several key structure-property relationships:
Conformational Dependence of NMR Shifts: The chemical shifts of protons and carbons near flexible dihedral angles are highly dependent on the local conformation. Computational models can quantify this relationship, which is crucial for using NMR data to infer solution-state structures. biorxiv.org
Impact of Homologation: The presence of an additional methylene (B1212753) group in the backbone (beta-homoamino acid structure) alters the bond lengths and angles compared to a standard alpha-amino acid. Computational models can predict the resulting changes in vibrational frequencies and coupling constants in NMR.
Intermolecular Interactions: The ionic bond and potential hydrogen bonding between the protected amino acid and the dicyclohexylamine counter-ion can be explicitly modeled. These interactions can be shown to cause predictable shifts in the vibrational frequencies of the involved functional groups, particularly the carboxylate and ammonium (B1175870) moieties. mpg.de
Through these computational explorations, a detailed and dynamic picture of the molecular properties of this compound emerges, complementing and enriching the information obtained from experimental studies.
Integration of Cbz D Beta Hoasp Otbu Oh.dcha in Advanced Peptide Synthesis and Peptidomimetic Design
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.govnii.ac.jp The integration of β-amino acids like CBZ-D-beta-HoAsp(OtBu)-OH.DCHA into SPPS protocols requires careful consideration of coupling conditions and compatibility with various synthetic components. peptide.comnih.gov
Coupling Reagents and Conditions Optimization
The steric hindrance of β-amino acids can pose challenges for standard coupling procedures, often leading to slower reaction rates and lower yields. researchgate.net The β-substitution pattern can reduce the reactivity of both the amine and carboxylic acid functionalities. researchgate.net Therefore, the choice of coupling reagent is critical for the successful incorporation of this compound.
Key Considerations for Coupling Reagents:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents but can be inefficient for sterically hindered amino acids, often requiring a large excess of the reagent. nih.govresearchgate.net The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is common to improve efficiency and reduce racemization. nih.govsigmaaldrich.com
Onium Salts: Phosphonium and aminium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are generally more effective for difficult couplings. sigmaaldrich.comd-nb.info HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which forms highly reactive HOAt esters, is particularly well-suited for coupling sterically demanding residues. sigmaaldrich.combachem.com
Newer Generation Reagents: Reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown coupling efficiencies comparable to HATU and offer advantages in terms of safety and solubility. bachem.comacs.org
Optimization of Coupling Conditions:
To ensure efficient incorporation of this compound, optimization of reaction parameters is essential. This includes adjusting the equivalents of the amino acid and coupling reagent, reaction time, and temperature. Double coupling, where the coupling step is repeated, is a common strategy to drive the reaction to completion. The use of microwave-assisted SPPS can also significantly accelerate coupling times, especially for hindered amino acids. bachem.com
Table 1: Commonly Used Coupling Reagents in SPPS and their Suitability for Hindered Amino Acids
| Coupling Reagent | Type | Additive Often Used | Suitability for Hindered Amino Acids |
| DCC | Carbodiimide (B86325) | HOBt | Low to Moderate |
| DIC | Carbodiimide | HOBt, Oxyma | Moderate |
| HBTU | Aminium Salt | HOBt | High |
| PyBOP | Phosphonium Salt | - | High |
| HATU | Aminium Salt | HOAt | Very High |
| COMU | Aminium Salt | Oxyma | Very High |
Compatibility with Various Resin Linkers and Protecting Strategies
The choice of solid support and protecting groups is fundamental to the success of SPPS. nih.gov this compound is compatible with common protecting group strategies, namely the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches.
Resin and Linker Compatibility: The selection of the resin and its linker determines the conditions required for the final cleavage of the peptide from the solid support. For Fmoc-based synthesis, acid-labile linkers like the Wang or Rink amide linkers are standard. acs.org For instance, Fmoc-protected β-homo-amino acids have been successfully incorporated using Wang resin. acs.org When using Boc-based strategies, resins like the Merrifield resin are employed, with final cleavage typically achieved using strong acids like HF. acs.org For sensitive peptides or when the C-terminal residue is a hindered β-amino acid, highly acid-labile resins such as 2-chlorotrityl chloride resin can be advantageous. acs.org
Protecting Group Strategy: The CBZ (benzyloxycarbonyl) group on the N-terminus and the OtBu (tert-butyl ester) on the side-chain carboxyl group of the title compound are orthogonal protecting groups. The CBZ group is typically removed by hydrogenolysis, while the OtBu group is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). ekb.eg The dicyclohexylamine (B1670486) (DCHA) salt serves to improve the crystallinity and handling of the amino acid derivative. In the context of a larger peptide synthesis, this specific protecting group combination might be more suitable for solution-phase synthesis or for the synthesis of a specific fragment. For stepwise SPPS, it would be more common to use either a Boc or Fmoc protected version of the β-homoaspartic acid derivative. nih.govacs.org The use of the OtBu protecting group for the side chain is common in both Fmoc and Boc strategies to prevent side reactions, such as aspartimide formation, which can be a concern with aspartic acid residues. acs.orgnih.gov
Role in Solution-Phase Peptide Synthesis (SPPS)
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide segments. ekb.eg this compound is well-suited for use in solution-phase strategies. vulcanchem.com
Segment Condensation Strategies
In segment condensation, pre-synthesized peptide fragments are coupled together in solution. This approach can be more efficient for the synthesis of very long peptides or proteins. nih.gov The CBZ protecting group on this compound is stable under the conditions used for peptide coupling, making it a suitable N-terminal protecting group for a fragment. After coupling, the CBZ group can be removed to allow for further chain elongation. The coupling of peptide segments often requires highly efficient reagents to minimize racemization at the C-terminal residue of the activating fragment. Reagents like DCC/HOBt have been traditionally used for fragment condensation in solution-phase synthesis. pnas.org
Cyclization and Ligation Methodologies
Cyclic peptides often exhibit enhanced stability and constrained conformations, which can lead to improved biological activity. mdpi.comqyaobio.com β-amino acids can be incorporated into cyclic peptide scaffolds. The synthesis of cyclic peptides can be achieved through various methods, including head-to-tail lactamization, side-chain to side-chain cyclization, or by using chemical ligation techniques. nih.govrsc.org
In the context of this compound, the side-chain carboxyl group (protected as OtBu) could be deprotected and used as a handle for cyclization with a side-chain amino group (e.g., from lysine) or the N-terminal amino group of the peptide. The formation of the amide bond for cyclization is often performed on the solid support to take advantage of the pseudo-dilution effect, which favors intramolecular over intermolecular reactions. nih.gov Alternatively, cyclization can be performed in solution under high dilution conditions.
Impact on Peptide Conformation and Secondary Structure Induction
The introduction of β-amino acids into a peptide backbone has a profound effect on its conformational preferences. acs.org Unlike α-peptides, which predominantly form structures like α-helices and β-sheets, β-peptides and α,β-hybrid peptides can adopt a variety of novel secondary structures. nih.govrsc.org
Induction of Turns and Helices: β-amino acids are known to be turn-inducing residues. acs.org Depending on the substitution pattern and the sequence, β-peptides can form various types of helices, such as the 10-helix, 12-helix, and 14-helix, which are defined by the number of atoms in the hydrogen-bonded ring. nih.gov The incorporation of a single β-amino acid can disrupt an α-helix or induce a turn, while the insertion of multiple β-amino acids can lead to the formation of stable, new helical structures. pnas.org
Formation of β-Hairpins and Sheets: β-amino acids can also be incorporated into β-hairpin and β-sheet structures. pnas.org The longer backbone of β-amino acids alters the hydrogen-bonding pattern and the registry of the side chains compared to their α-peptide counterparts. This can be used to design peptidomimetics with specific side-chain orientations for interaction with biological targets. acs.org
The specific stereochemistry and the position of the side chain in D-β-homoaspartic acid will influence the local conformation of the peptide chain. The D-configuration and the β-positioning of the carboxyl group will dictate the accessible dihedral angles (φ, ψ, and θ) and favor specific turn or helical structures. The ability to form stable, well-defined secondary structures is a key advantage of using β-amino acids in peptidomimetic design. nih.govresearchgate.net
Influence on Helical, Beta-Turn, and Sheet Structures
The incorporation of β-amino acids like the D-β-homoaspartic acid moiety from this compound can significantly influence the secondary structure of peptides. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon atom into the peptide backbone, which alters the torsional angles (phi, psi, and omega) and hydrogen bonding patterns that define canonical secondary structures such as α-helices and β-sheets. jackwestin.comcsbsju.edu
Helical Structures: While α-helices are characterized by (i, i+4) hydrogen bonding, the introduction of β-amino acids can favor the formation of different helical types, such as the 14-helix, which is defined by a 14-membered hydrogen-bonded ring. researchgate.net The specific stereochemistry and substitution pattern of the β-amino acid are critical in determining the helical propensity and handedness. researchgate.netnih.gov For instance, oligomers of β3-peptides, where the side chain is on the β-carbon, are known to adopt stable 14-helical structures. researchgate.net The presence of β-amino acids can also be used to create mixed α/β-peptides that mimic α-helical conformations, potentially leading to enhanced stability and biological activity. nih.gov
Beta-Turn and Sheet Structures: Beta-turns are crucial for reversing the direction of the polypeptide chain and are typically composed of four amino acid residues. youtube.comlibretexts.org The increased flexibility and unique conformational preferences of β-amino acids make them potent inducers of β-turn structures. acs.orgresearchgate.net The D-configuration of the homoaspartic acid in this compound is particularly significant, as D-amino acids are known to stabilize specific types of β-turns, such as the β-II' turn, which is often essential for biological activity in cyclic peptides. americanpharmaceuticalreview.com In the context of β-sheets, the incorporation of β-amino acids can disrupt the regular hydrogen bonding pattern of parallel or anti-parallel sheets, but can also be used to design novel sheet-like architectures or to stabilize β-hairpin motifs. csbsju.edumdpi.com
Design of Constrained Peptides and Peptidomimetics
Constraining the conformation of a peptide is a key strategy to enhance its biological activity, selectivity, and metabolic stability. mdpi.comresearchgate.net This is often achieved by reducing the molecule's flexibility, which can lead to a lower entropic penalty upon binding to its target. mdpi.com this compound is an important tool in this endeavor due to the inherent conformational constraints imposed by the β-amino acid structure.
Peptidomimetics are compounds that mimic the essential elements of a peptide's pharmacophore but have a modified, non-peptidic backbone. americanpharmaceuticalreview.com The use of β-amino acids is a cornerstone of peptidomimetic design, as it results in a "homo-peptide" backbone that can adopt predictable secondary structures while often being resistant to proteolytic degradation. acs.orgamericanpharmaceuticalreview.com
Design of Peptidomimetics Incorporating the Homoaspartic Acid Moiety
The design of peptidomimetics aims to create molecules with improved pharmacological properties, such as enhanced stability, bioavailability, and receptor affinity, by mimicking the three-dimensional structure and functional groups of a native peptide. americanpharmaceuticalreview.comresearchgate.net The homoaspartic acid moiety derived from this compound is a valuable component in this design process.
Scaffold Design and Bioisosteric Replacements
The homoaspartic acid unit can serve as a scaffold to which various functional groups are attached in a specific spatial orientation to mimic the side chains of a pharmacophoric motif. americanpharmaceuticalreview.com The extended backbone of β-amino acids allows for different side chain topographies compared to α-peptides, opening up new possibilities for receptor interaction. nih.gov
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, potentially increased lipophilicity and metabolic stability. drughunter.com |
| Carboxylic Acid (-COOH) | Sulfonic Acid (-SO3H) | Maintains acidic character, alters hydrogen bonding capacity. google.com |
| Amide Bond in backbone | Various isosteres | Enhance proteolytic stability, modulate conformation. americanpharmaceuticalreview.com |
Applications in Constrained Loop Mimetics
Many biologically active peptides and protein domains feature loop regions that are critical for molecular recognition. nih.gov Designing peptidomimetics that replicate the structure and function of these loops is a significant challenge. The incorporation of β-amino acids like homoaspartic acid can be instrumental in creating constrained loop mimetics. mdpi.com
The defined turn-inducing properties of β-amino acids can be harnessed to create stable, cyclic structures that mimic the conformation of a protein loop. acs.org By strategically placing the homoaspartic acid residue within a peptide sequence, researchers can induce a specific bend or turn, which can then be further stabilized through cyclization. The resulting constrained loop mimetic can present the necessary side chains in the correct orientation for target binding, while the modified backbone enhances resistance to enzymatic degradation.
Bioconjugation and Modification of Peptides Containing this compound Derivatives
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, such as a peptide. insights.bio This technique is widely used to attach labels, probes, or other moieties to peptides to study their function, localization, or to create targeted therapeutics. insights.bio The presence of the orthogonally protected homoaspartic acid derivative provides a versatile handle for site-specific modification.
Site-Specific Labeling and Probe Attachment
After incorporation of this compound into a peptide and subsequent deprotection, the free carboxylic acid side chain of the homoaspartic acid residue can be selectively targeted for modification. This carboxylic acid can be activated, for example, using carbodiimide chemistry (like EDC), to react with a primary amine on a fluorescent dye, a biotin (B1667282) tag, or another molecular probe. thermofisher.com This allows for the precise attachment of the desired label at a specific position within the peptide sequence, enabling a wide range of applications in biochemical and cellular studies. cam.ac.uknih.gov
| Labeling Strategy | Reactive Group on Peptide | Reagent on Probe | Application |
| Amide Bond Formation | Deprotected -COOH of HoAsp | Primary Amine (-NH2) | Attachment of fluorescent dyes, biotin, or other probes. thermofisher.com |
| Thiol-Maleimide Chemistry | Introduced Thiol | Maleimide | Second site-specific labeling after initial modification. mdpi.com |
| Click Chemistry | Introduced Azide or Alkyne | Corresponding click partner | Highly efficient and specific labeling. nih.gov |
The ability to perform such site-specific modifications is essential for creating sophisticated molecular tools for research and therapeutic development.
Assembly of Peptide-Polymer Conjugates
The strategic incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern biomaterial design. The compound this compound, a protected derivative of D-beta-homoaspartic acid, offers unique structural features for the assembly of advanced peptide-polymer conjugates. Its utility stems from the inherent properties of its core components: the beta-amino acid structure, the specific protecting groups (CBZ and OtBu), and its formulation as a dicyclohexylamine (DCHA) salt. These features allow for its controlled integration into a peptide backbone, which can then be conjugated to a polymer chain through various methodologies, leading to hybrid materials with tailored properties.
The assembly of peptide-polymer conjugates using a building block like this compound is a multi-step process. It begins with the preparation of the amino acid for synthesis, followed by its incorporation into a peptide, and finally, the conjugation of the peptide to a polymer.
Preparation and Activation of the Amino Acid
The compound is supplied as a dicyclohexylamine (DCHA) salt, a common practice for enhancing the stability and handling of protected amino acids that may be unstable or non-crystalline in their free acid form. google.combachem.com Before it can be used in peptide synthesis, the free carboxylic acid must be liberated from the DCHA salt. This is typically achieved by treating the salt with a weak acid to protonate the carboxylate and precipitate the dicyclohexylammonium (B1228976) salt, which can then be removed. bachem.com
Table 1: General Procedure for Liberation of the Free Acid from its DCHA Salt
| Step | Description | Reagents |
| 1 | Suspension | The DCHA salt is suspended in an organic solvent like ethyl acetate. |
| 2 | Acidification | A weak acid, such as a 10% aqueous solution of KHSO₄ or phosphoric acid, is added to the suspension. |
| 3 | Phase Separation | The mixture is stirred until two clear phases form: an organic phase containing the free amino acid and an aqueous phase containing the DCHA salt. |
| 4 | Extraction & Washing | The organic phase is separated, washed, and dried to isolate the free amino acid, CBZ-D-beta-HoAsp(OtBu)-OH. |
Once the free acid is obtained, it can be activated for peptide coupling. The N-terminal protecting group, carbobenzyloxy (CBZ), is stable under the conditions required for Fmoc-based solid-phase peptide synthesis (SPPS), making it a suitable choice for specific synthetic strategies. mdpi.comacs.org The tert-butyl (OtBu) group protects the side-chain carboxylic acid, preventing it from participating in unwanted side reactions during peptide chain elongation. google.com
Incorporation into Peptide Chains and Conjugation Strategies
With the activated amino acid ready, it can be incorporated into a peptide sequence using standard solid-phase or liquid-phase synthesis techniques. mdpi.com The presence of the beta-amino acid can confer increased resistance to enzymatic degradation, a desirable property for many biomedical applications. rsc.orgnih.govacs.org Once the peptide containing the D-beta-homoaspartic acid residue is synthesized, it can be conjugated to a polymer using several established strategies.
The choice of conjugation strategy depends on the desired architecture of the final conjugate and the functional groups available on the peptide and the polymer. The two primary approaches are the "grafting to" and "grafting from" methods.
Biochemical and Biophysical Investigations of Cbz D Beta Hoasp Otbu Oh.dcha Derivatives in Vitro Focus
Molecular Interactions with Biomolecules
No specific studies on the molecular interactions of CBZ-D-beta-HoAsp(OtBu)-OH.DCHA with biomolecules were identified in the available literature. Research in this area would typically involve techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to characterize binding events.
Binding Studies with Model Proteins or Enzymes (e.g., Enzyme Active Site Mimics)
Data from binding studies of this compound with model proteins or enzyme mimics are not available. Such studies would be valuable to understand the potential for this compound or its derivatives to interact with protein targets.
Ligand-Receptor Interaction Analysis (Excluding Clinical Outcomes)
There is no published research focusing on the interaction of this compound with specific biological receptors. Ligand-receptor studies are fundamental in drug discovery and development to determine the affinity and selectivity of a compound for its target. tum.de
Membrane Interaction Studies (Liposomes, Bilayers)
Information regarding the interaction of this compound with lipid membranes, such as liposomes or bilayers, could not be located. These studies would help to assess the compound's ability to cross cell membranes or to associate with them, which is a critical aspect of its pharmacokinetic profile.
Enzymatic Transformations and Biocatalysis Utilizing the Compound
There is a lack of specific data on the use of this compound in enzymatic transformations or biocatalysis.
Substrate Recognition by Enzymes
No studies were found that detail the recognition of this compound as a substrate by specific enzymes. The presence of protecting groups (CBZ and OtBu) would likely influence how an enzyme would recognize and bind to this molecule.
Mechanism of Enzyme-Catalyzed Reactions Involving the Compound
Without evidence of enzymatic reactions involving this compound, no mechanistic details can be provided. Research in this area would focus on identifying the enzymes that can process this compound and elucidating the catalytic steps involved.
Characterization of Self-Assembly and Supramolecular Structures (e.g., Hydrogels, Fibrils)
Design Principles for Self-Assembling Systems
The self-assembly of small molecules into larger, ordered structures like hydrogels and fibrils is a field of significant interest. This process is typically driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The molecular structure of a compound dictates its ability to self-assemble. While the fundamental principles of self-assembly are well-established, specific studies detailing the design of self-assembling systems based on this compound are not readily found in the surveyed scientific literature.
Spectroscopic and Microscopic Characterization of Assemblies
The characterization of supramolecular assemblies typically involves techniques such as Circular Dichroism (CD) spectroscopy to study the formation of secondary structures, fluorescence spectroscopy to probe the microenvironment, and microscopy techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) to visualize the morphology of the resulting structures. However, no specific spectroscopic or microscopic data for self-assembled structures derived from this compound have been identified in public-domain research.
Influence on Biological Pathways (Molecular Level, In Vitro)
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are crucial for most biological processes, and their modulation by small molecules is a key area of drug discovery. nih.govcsic.es Small molecules can either inhibit or stabilize these interactions, leading to therapeutic effects. nih.gov The development of molecules that can disrupt or modify PPIs is a significant focus in medicinal chemistry. drugdiscoverychemistry.com While peptides and peptidomimetics are often explored as PPI modulators, specific in vitro studies demonstrating the modulation of any particular PPI by derivatives of this compound are not described in the available literature. rsc.org The general challenge lies in designing small molecules that can effectively interact with the large and often flat surfaces of protein interfaces. rsc.orgrsc.org
Effects on DNA/RNA Structures (Binding, Intercalation)
The interaction of small molecules with nucleic acids like DNA and RNA can lead to the modulation of gene expression and other cellular processes. These interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. There is currently no available research data from in vitro studies that specifically investigates the effects of this compound derivatives on the structure or function of DNA or RNA.
Applications in Material Science and Supramolecular Chemistry
Use as Monomers in Polymer Synthesis
As a monomer, CBZ-D-beta-HoAsp(OtBu)-OH.DCHA is primed for incorporation into polymer chains, particularly polyamides and polypeptides, through standard peptide synthesis techniques. nih.gov After deprotection, the free amine and carboxylic acid groups can participate in condensation reactions to form amide bonds, the defining linkage of these polymers. nih.govresearchgate.net
The incorporation of this beta-homoaspartic acid derivative into a polymer backbone yields specialty polyamides. Unlike polymers derived from standard α-amino acids, those containing β-amino acids often exhibit unique conformational preferences and increased stability. researchgate.netethz.ch The additional carbon atom in the β-amino acid backbone can alter the polymer's folding patterns, leading to novel helical structures or sheet-like assemblies. researchgate.net Polyamides containing amino acid residues have been widely investigated for their potential as advanced materials with tailored properties. nih.govmdpi.com The synthesis of such polymers often involves the polycondensation of diamines with dicarboxylic acids or their derivatives. nih.govmdpi.com By using a building block like this compound, chemists can introduce precise side-chain functionality (a carboxylic acid group, once deprotected) at defined intervals along the polymer chain.
Polymers based on amino acids, such as poly(aspartic acid), are of significant interest in the biomedical field due to their inherent biocompatibility and biodegradability. mdpi.comtandfonline.com The degradation products are typically non-toxic amino acids, which can be safely metabolized by the body. mdpi.com Injectable and biodegradable hydrogels based on poly(α,β-aspartic acid) derivatives have been developed for applications like localized drug delivery. nih.govresearchgate.net These materials are often synthesized from polysuccinimide, a thermal polycondensation product of aspartic acid. tandfonline.comresearchgate.net The introduction of a β-homoaspartic acid unit can modulate the degradation rate and mechanical properties of the resulting polymer. The ester and amide linkages in the polymer backbone are susceptible to hydrolysis, making them biodegradable, a crucial feature for applications such as dissolvable sutures, tissue engineering scaffolds, and controlled-release drug delivery systems. tandfonline.comnih.gov
| Polymer Type | Monomer Basis | Key Properties | Potential Applications |
| Poly(aspartic acid) Derivatives | Aspartic Acid | Biodegradable, Biocompatible, Water-Soluble. tandfonline.comnih.gov | Drug delivery, Hydrogels, Medical implants. mdpi.comresearchgate.net |
| β-Peptides | β-Amino Acids | Stable secondary structures, Proteolytic resistance. researchgate.netresearchgate.net | Foldamers, Biomimetic materials, Antimicrobials. rsc.org |
| Functional Polyamides | Amino Acid Derivatives | Tailorable functionality, Controlled degradation. nih.gov | Tissue engineering, Smart materials. mdpi.com |
Polyamides and Polypeptides Incorporating the Building Block
Construction of Supramolecular Architectures
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The functional groups within the deprotected this compound monomer are ideally suited to drive this self-assembly process. acs.org
The self-assembly of amino acid and peptide derivatives can be harnessed to create functional materials, most notably supramolecular hydrogels. tandfonline.comnih.gov These are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water. mdpi.com Research has shown that even simple, protected dipeptides can act as hydrogelators. nih.gov Aromatic protecting groups, such as the Cbz group in the title compound, can contribute to the self-assembly process through π-π stacking interactions, which work in concert with hydrogen bonding to stabilize the resulting nanostructures. mdpi.commdpi.com By controlling factors like pH and temperature, the self-assembly process can be triggered, leading to the formation of materials with applications in diagnostics, therapeutics, and regenerative medicine. rsc.orgtandfonline.com
| Supramolecular Interaction | Participating Groups | Resulting Structure/Material |
| Hydrogen Bonding | Amide (backbone), Carboxyl (side-chain) | β-sheets, Helices, Fibrillar networks. nih.govlibretexts.org |
| π-π Stacking | Benzyloxycarbonyl (Cbz) group | Stabilized nanofibers, Hydrogels. mdpi.commdpi.com |
| Hydrophobic Interactions | Alkyl portions of the molecule | Core of micelles, Nanoparticle stabilization. rsc.org |
Hydrogen Bonding Networks in Crystals and Assemblies
Fabrication of Functional Materials and Nanostructures
The ability of this compound-derived polymers and supramolecular assemblies to form organized, hierarchical structures allows for the fabrication of a variety of functional nanomaterials. nih.gov These materials bridge the gap between molecular components and macroscopic devices.
The self-assembly of building blocks based on amino acids can lead to a diverse array of nanostructures, including nanotubes, nanorods, vesicles, and fibers. nih.govrsc.org These structures have found use in biotechnology and bioengineering. rsc.org For instance, hydrogels formed from the self-assembly of these molecules create a porous, three-dimensional matrix that mimics the natural extracellular matrix, making them excellent candidates for cell culture scaffolds and platforms for tissue regeneration. nih.govresearchgate.net Furthermore, the cavities and pores within these nanostructured materials can be used to encapsulate and subsequently release therapeutic agents, demonstrating their potential in advanced drug delivery systems. nih.gov The pH-sensitive nature of the carboxylic acid side chains can be exploited to design "smart" materials that release their payload in response to specific environmental cues, such as the acidic microenvironment of a tumor. mdpi.com
Preparation of Bio-inspired Materials
The design of bio-inspired materials often leverages the self-assembly of small, well-defined molecular building blocks to create complex, functional structures. Protected amino acids like this compound are ideal candidates for this bottom-up approach. The Cbz (carbobenzyloxy) group, an aromatic moiety, can facilitate self-assembly through π-π stacking interactions. nih.gov These non-covalent interactions, along with hydrogen bonding possibilities from the carboxylic acid and amide groups, can drive the organization of the molecules into ordered nanostructures such as nanofibers, ribbons, and sheets. nih.gov
The self-assembly process is highly dependent on the molecular structure and the surrounding environment. For instance, studies on similar Cbz-protected amino acids have shown that they can form hydrogels, which are water-swollen polymer networks that mimic the extracellular matrix (ECM). nih.gov The formation of these materials from minimalistic pseudopeptides demonstrates how simple building blocks can lead to complex, hierarchically ordered structures. sci-hub.ru The specific stereochemistry (D-configuration) and the extended homo-aspartic acid backbone of this compound would introduce specific spatial arrangements, influencing the packing and morphology of the resulting supramolecular structures.
The bulky tert-butyl (OtBu) and dicyclohexylamine (B1670486) (DCHA) groups also play a crucial role. The OtBu group protects the side-chain carboxylic acid, preventing unwanted reactions and influencing solubility, while the DCHA salt form enhances stability and handling of the compound. The interplay of these different chemical functionalities allows for fine-tuning of the self-assembly process to create materials with desired properties. For example, modifying the protecting groups on amino acids has been shown to control the relative positions of residues within a nanochannel, highlighting the potential for creating highly ordered materials.
Applications in Drug Delivery Systems (excluding dosage/administration)
Self-assembling peptide and amino acid derivatives are extensively explored for their potential in creating sophisticated drug delivery systems. rsc.orgnih.govrsc.org The resulting nanostructures, such as nanoparticles, nanofibers, and hydrogels, can serve as reservoirs for therapeutic agents. nih.govrsc.org The design of these systems allows for the encapsulation of both hydrophobic and hydrophilic drugs. nih.gov
Hydrogels formed from derivatives similar to this compound can physically entrap drug molecules within their porous network. bohrium.com The release of the encapsulated drug is then governed by diffusion through the hydrogel matrix. The properties of the hydrogel, such as pore size and mechanical strength, which are influenced by the self-assembly of the constituent molecules, can be tailored to control the release rate. rsc.org
Furthermore, these materials can be designed to be "smart," responding to specific environmental triggers like pH, temperature, or enzymes to release their payload. frontiersin.orgacs.org For instance, a ureido-pyrimidone (UPy)-based aspartic acid derivative has been shown to exhibit pH-responsive self-assembly, transitioning between nanowires and nanosheets. rsc.orgrsc.org This type of conformational change can be exploited to trigger drug release in specific physiological environments, such as the acidic microenvironment of a tumor. frontiersin.org Given that this compound possesses a free carboxylic acid, it is plausible that materials derived from it could exhibit similar pH-responsive behavior.
The table below summarizes the properties of drug delivery systems based on self-assembling peptides, which can be considered analogous to systems potentially formed from this compound.
| Delivery System Type | Potential Drug Cargo | Release Mechanism | Key Features |
| Hydrogel | Hydrophilic and hydrophobic drugs | Diffusion, Stimuli-responsive degradation | Biocompatible, Tunable mechanical properties, High water content |
| Nanoparticles | Small molecule drugs, proteins | Surface erosion, Diffusion | High drug loading capacity, Targeted delivery potential |
| Micelles | Hydrophobic drugs | Disassembly at target site | Core-shell structure, Enhanced solubility of hydrophobic drugs |
Scaffold Design for Tissue Engineering (Material Properties)
Tissue engineering aims to regenerate damaged tissues by combining cells, growth factors, and a scaffold that mimics the native extracellular matrix (ECM). rsc.org Hydrogels and other porous structures formed from self-assembling amino acid derivatives are excellent candidates for such scaffolds due to their biocompatibility, biodegradability, and tunable mechanical properties. researchgate.netnih.gov
The material properties of a scaffold are critical for its function. It must be mechanically robust enough to provide structural support yet porous enough to allow for cell infiltration, nutrient transport, and waste removal. Research on poly(amino acid)-based fibrous scaffolds has demonstrated that the composition and surface modification of the scaffold can significantly influence cell adhesion, proliferation, and differentiation. nih.gov For example, modifying scaffolds with specific peptide sequences can enhance their bioactivity. nih.gov
The mechanical properties of scaffolds derived from amino acid-based polymers can be tuned by controlling the cross-linking density and the nature of the building blocks. researchgate.netrsc.org For instance, a study on a doubly Fmoc-protected aspartic acid showed that it self-assembles into hydrogels suitable for bone tissue engineering, with the ability to bind calcium ions and support osteogenic differentiation. mdpi.com This suggests that scaffolds derived from this compound could also be designed with specific mechanical and biochemical cues to direct tissue regeneration. The presence of the carboxyl group could be functionalized to attach bioactive molecules, further enhancing the scaffold's performance.
The following table outlines key material properties for tissue engineering scaffolds and how they might be realized using materials derived from protected amino acids like this compound.
| Material Property | Desired Characteristic | Influence of Molecular Structure |
| Porosity | Interconnected pores (typically >100 µm) to facilitate cell migration and nutrient diffusion. | The self-assembly process, influenced by intermolecular forces, determines the network structure and pore size. |
| Mechanical Strength | Should match the native tissue to provide adequate support without hindering tissue growth. | Tunable by altering the concentration of the building block, cross-linking density, and the nature of the protecting groups. |
| Biocompatibility | Should not elicit an adverse immune response and should support cell viability. | Amino acid-based materials are generally biocompatible. Degradation products are non-toxic. |
| Biodegradability | Should degrade at a rate that matches new tissue formation, eventually being replaced by native tissue. | The nature of the chemical bonds (e.g., amide, ester) within the scaffold determines its susceptibility to hydrolysis or enzymatic degradation. |
| Surface Chemistry | Should present appropriate chemical cues to promote cell attachment and function. | The functional groups on the amino acid derivative (e.g., carboxyl group) can be used for surface modification with bioactive peptides. |
Future Directions and Emerging Research Avenues for Cbz D Beta Hoasp Otbu Oh.dcha
Integration with Artificial Intelligence and Machine Learning for Design and Prediction
Machine learning algorithms can be trained on vast datasets of chemical structures and their corresponding properties to predict the biological activity, toxicity, and pharmacokinetic profiles of new compounds. nih.govmednexus.org For instance, quantitative structure-activity relationship (QSAR) models, powered by AI, can identify key structural features of CBZ-D-beta-HoAsp(OtBu)-OH.DCHA that are crucial for its desired biological effects. nih.gov This allows for the in silico design and screening of numerous virtual analogues, prioritizing the most promising candidates for synthesis and experimental validation. premierscience.com
Furthermore, generative models in AI can facilitate de novo drug design, creating entirely new molecular structures with desired properties from the ground up. biomedpharmajournal.org By inputting specific parameters related to target binding affinity and other pharmacological characteristics, researchers can generate novel peptide structures incorporating this compound, potentially leading to the discovery of next-generation therapeutics. nih.gov The integration of AI is also expected to enhance lead optimization and predict potential drug-target interactions, further streamlining the development pipeline. premierscience.comnih.gov
Exploration of Novel Bioconjugation Chemistries
Bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies, is a cornerstone of modern biotechnology and pharmaceutical development. The unique structural features of this compound make it an attractive candidate for the development of novel bioconjugation strategies.
Future research will likely focus on developing more efficient and site-specific methods for incorporating this protected amino acid into larger biomolecular scaffolds. This could involve the exploration of chemoselective ligation techniques that allow for precise control over the point of attachment, minimizing side reactions and preserving the biological activity of the target biomolecule. The development of such methods would expand the utility of this compound in creating antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify minute amounts of this compound and its metabolites is crucial for pharmacokinetic studies, process monitoring, and quality control. Future research will focus on developing more sensitive and high-throughput analytical methods for trace analysis.
Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), will continue to be refined for enhanced separation and detection. creative-peptides.comresearchgate.net Innovations in mass spectrometry, including tandem MS (MS/MS) and ion mobility MS, will provide greater specificity and the ability to distinguish between closely related isomers. creative-proteomics.com
The development of novel derivatization reagents that enhance the ionization efficiency and fluorescence of the amino acid will also be a key area of investigation. creative-proteomics.comhitachi-hightech.com These advancements will enable the detection of this compound at lower concentrations and in complex biological matrices, providing more accurate and reliable data for research and clinical applications. creative-proteomics.comcreative-proteomics.com
| Analytical Technique | Principle | Advantages for Protected Amino Acid Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interactions with a stationary phase. creative-peptides.com | High resolution and sensitivity, applicable to a wide range of protected amino acids. creative-peptides.comresearchgate.net |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points. creative-peptides.com | Requires derivatization for non-volatile amino acids, but offers high efficiency. creative-peptides.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. creative-peptides.com | Provides high specificity and structural information. creative-proteomics.com |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis for enhanced structural elucidation. creative-proteomics.com | Increased signal-to-noise ratio and specificity. hitachi-hightech.com |
Expansion into Chemoproteomics and Chemical Genetics Research
Chemoproteomics and chemical genetics are powerful disciplines that utilize small molecules to probe and understand protein function and biological pathways. This compound, as a component of bioactive peptides, can serve as a valuable tool in these fields.
In chemoproteomics, peptides containing this modified amino acid can be designed as affinity-based probes to identify and isolate specific protein targets from complex cellular lysates. By attaching a reporter tag or a reactive group to the peptide, researchers can "fish out" interacting proteins, leading to the discovery of novel drug targets and a deeper understanding of disease mechanisms.
In the realm of chemical genetics, synthetic peptides incorporating this compound can be used to modulate the activity of specific proteins in a controlled manner. This allows for the study of protein function in living cells and organisms, providing insights that are complementary to traditional genetic approaches.
Sustainability and Scalability of Synthesis for Industrial Applications
As the demand for peptide-based therapeutics and other applications grows, the need for sustainable and scalable synthetic methods becomes paramount. aist.go.jp The current production of protected amino acids often involves the use of expensive and environmentally hazardous reagents and solvents. aist.go.jpacs.org
Future research will focus on developing greener and more cost-effective synthetic routes for this compound. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild reaction conditions. The development of continuous flow manufacturing processes will also be crucial for improving efficiency and reducing waste in large-scale production. aist.go.jp
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of CBZ-D-beta-HoAsp(OtBu)-OH.DCHA?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify stereochemistry and functional groups (e.g., tert-butyl protection, DCHA counterion). Compare chemical shifts with analogous compounds .
- X-ray Crystallography : Employ SHELXL for refinement to resolve absolute configuration and bond-length anomalies. Ensure data collection at high resolution (<1.0 Å) to minimize errors in hydrogen atom positioning .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for labile groups like OtBu.
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology :
- Detailed Experimental Protocols : Document reaction conditions (temperature, solvent purity, stoichiometry) and purification steps (HPLC gradients, chiral column specifications).
- Validation via Cross-Referencing : Compare synthetic yields and spectral data with peer-reviewed studies. Use databases like Reaxys to verify atypical intermediates .
- Batch Consistency Testing : Analyze multiple synthesis batches using identical conditions to assess reproducibility.
Q. What are the primary research applications of this compound in peptide chemistry?
- Methodology :
- β-Amino Acid Incorporation : Utilize the compound as a β-homoaspartic acid derivative in peptide synthesis to study conformational stability or protease resistance .
- Protecting Group Strategies : Investigate tert-butyl (OtBu) deprotection kinetics under acidic conditions (e.g., TFA) and its impact on peptide solubility.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
- Methodology :
- Multi-Technique Validation : Combine NMR-derived coupling constants (-values) with density functional theory (DFT) calculations to validate predicted dihedral angles.
- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals, which may cause bond-length discrepancies .
- Dynamic NMR Studies : Probe temperature-dependent conformational changes to reconcile static (X-ray) and dynamic (NMR) structural data .
Q. What experimental strategies mitigate enantiomeric contamination during the synthesis of this compound?
- Methodology :
- Chiral HPLC Optimization : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with isocratic elution to separate D/L enantiomers. Validate purity via polarimetry and circular dichroism (CD).
- Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor the desired enantiomer during key steps like tert-butyl protection .
- Crystallization-Induced Diastereomerism : Introduce a chiral resolving agent (e.g., DCHA) to selectively crystallize the target enantiomer .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology :
- Forced Degradation Assays : Expose the compound to stressors (heat, light, humidity) and monitor degradation via LC-MS. Identify major degradation products and pathways.
- Long-Term Stability Protocols : Store samples at -20°C, 4°C, and room temperature. Test aliquots at 0, 3, 6, and 12 months for potency, impurities, and enantiomeric purity .
- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions.
Q. What computational approaches are suitable for predicting the conformational behavior of this compound in solution?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water/DMSO) to simulate folding dynamics. Compare with NMR NOE data .
- Quantum Mechanical (QM) Calculations : Perform DFT (B3LYP/6-31G*) to map rotational barriers of the β-amino acid backbone and tert-butyl group .
- Machine Learning : Train models on existing β-amino acid datasets to predict solubility or aggregation propensity .
Methodological Best Practices
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for data related to this compound?
- Methodology :
- Metadata Standardization : Adopt discipline-specific schemas (e.g., Crystallographic Information File, CIF) and controlled vocabularies (e.g., IUPAC nomenclature) .
- Repository Submission : Deposit raw spectral data, crystal structures, and synthetic protocols in repositories like Zenodo or ChemRxiv with persistent identifiers (DOIs).
- Interoperability Checks : Validate file formats (e.g., .cif for crystallography, .mnova for NMR) against community guidelines .
Q. What strategies address low crystallinity in this compound for X-ray studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
